5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

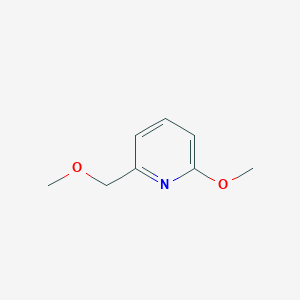

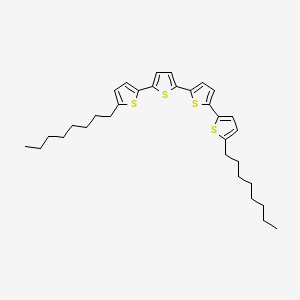

5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a chemical compound with the molecular formula C32H42S4 . It is a solid substance at 20°C and appears as a light yellow to brown powder or crystal .

Synthesis Analysis

The specific synthesis process for 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is not mentioned in the search results. .Molecular Structure Analysis

The molecular structure of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is represented by the formula C32H42S4 . The IUPAC name for this compound is 2-(3-octylthiophen-2-yl)-5-[5-(3-octylthiophen-2-yl)thiophen-2-yl]thiophene .Physical And Chemical Properties Analysis

5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene has a molecular weight of 554.93 . It has a melting point range of 174.0 to 178.0 °C . The compound has a maximum absorption wavelength of 400 nm in chloroform (CHCl3) and a HOMO (Highest Occupied Molecular Orbital) level of -5.1 eV .Wissenschaftliche Forschungsanwendungen

High Electron Mobility in Field-Effect Transistors

Research has shown that derivatives of quaterthiophenes, such as those functionalized with carbonyl groups, exhibit high electron mobility when used in field-effect transistors (FETs). These materials demonstrate high Ion:Ioff current ratios and significant electron mobilities, making them promising for organic electronic applications (Letizia et al., 2005).

Organic Thin-Film Transistors with Ambipolar Transport

Another study highlights the use of carbonyl-functionalized quaterthiophenes in organic thin-film transistors. These materials not only exhibit high electron mobilities but also show excellent ambipolar transport, which is essential for organic complementary circuits (Yoon et al., 2005).

Vibrational and Optical Properties

The vibrational Raman and electronic absorption/emission properties of carbonyl-functionalized quaterthiophenes have been thoroughly investigated. Such studies are crucial in understanding the molecular, vibrational, and optical behaviors of these materials, which are key to their application in electronic devices (Aragó et al., 2012).

Molecular Architecture and Crystal Structure Tuning

Research into fluorocarbon-modified organic semiconductors has focused on the systematic synthesis and characterization of quaterthiophene oligomers. This research provides insights into molecular structures, optical absorption, emission parameters, and electrochemical redox processes, which are vital for developing advanced semiconductor materials (Yoon et al., 2006).

Organic Solar Cell Applications

Quaterthiophene derivatives have also been synthesized for use in organic solar cells. Studies in this area focus on polymer synthesis and the evaluation of their photovoltaic properties, highlighting their potential in renewable energy technologies (Keller et al., 2019).

Wirkmechanismus

Target of Action

5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is primarily used in the field of organic electronics, specifically in the fabrication of organic field-effect transistors (OFETs) . Its primary targets are the electronic structures within these devices, where it plays a crucial role in the conduction of charge.

Mode of Action

The compound interacts with its targets by facilitating charge transport. It has a high hole mobility, which is a measure of how quickly an electron can move through a material when an electric field is applied . This makes it an effective p-type organic semiconductor.

Result of Action

The result of the action of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the effective conduction of charge within an OFET. This leads to the successful operation of the transistor, enabling the control of electrical power within an electronic device .

Action Environment

The action, efficacy, and stability of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene are influenced by environmental factors such as temperature, humidity, and the presence of oxygen. For instance, its melting point is between 174.0 to 178.0 °C , indicating that it can operate effectively at high temperatures.

Eigenschaften

IUPAC Name |

2-octyl-5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42S4/c1-3-5-7-9-11-13-15-25-17-19-27(33-25)29-21-23-31(35-29)32-24-22-30(36-32)28-20-18-26(34-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXLXUSOBDWJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Octyl-5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)

![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)